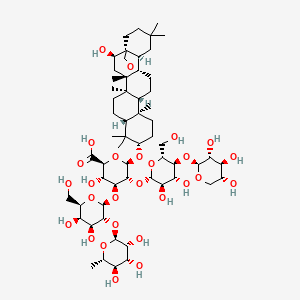

Primulic acid II

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCAFVYIKFVFFL-IRJCFPFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208599-88-6 | |

| Record name | (2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Primulic acid II chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II is a complex triterpenoid (B12794562) saponin (B1150181) found in plant species of the Primula genus, notably Primula veris (cowslip).[1][2] Saponins (B1172615) from Primula species have long been recognized for their biological activities, particularly as expectorants and secretolytics in traditional and modern medicine.[2] This technical guide provides a comprehensive summary of the currently available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is a large and complex molecule with a triterpenoid aglycone core glycosidically linked to a sugar chain. Its intricate structure is the basis for its biological activities and presents a challenge for synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been largely determined through computational methods and are available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |

| Molecular Weight | 1237.38 g/mol | [3] |

| CAS Number | 208599-88-6 | [4] |

| IUPAC Name | 4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosan-10-yl)oxy]oxane-2-carboxylic acid | [1] |

| Physical State | Powder | [4] |

| Storage Temperature | -20°C | [4] |

| XLogP3-AA | -1 | [1] |

| Hydrogen Bond Donor Count | 15 | [1] |

| Hydrogen Bond Acceptor Count | 27 | [1] |

| Rotatable Bond Count | 13 | [1] |

| Exact Mass | 1236.61389778 Da | [1] |

| Monoisotopic Mass | 1236.61389778 Da | [1] |

| Topological Polar Surface Area | 422 Ų | [1] |

Solubility

Experimental Data

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in publicly accessible literature. Similarly, comprehensive spectroscopic data such as ¹H-NMR, ¹³C-NMR, and detailed mass spectrometry fragmentation analysis are not available. The structural information present in public databases is primarily based on computational models and high-throughput screening data.

Chromatographic Analysis

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) has been utilized for the analysis and quantification of this compound in extracts of Primula veris.[7] A generalized workflow for the phytochemical analysis of plant extracts to isolate and identify compounds like this compound is depicted below.

Biological Activity

While specific studies on the biological activity of pure this compound are limited, the known effects of Primula extracts and related saponins provide insights into its potential therapeutic properties.

Traditional and Reported Activities

-

Expectorant and Secretolytic: Saponins from Primula species are known to increase bronchial secretion, which is the basis for their use in treating coughs and colds.[2]

-

Anti-inflammatory: Extracts from Primula species and related triterpenoid saponins have demonstrated anti-inflammatory properties.[8]

-

Antiviral: Triterpenoids are a class of compounds that have shown promising antiviral activities against a range of viruses.[9]

-

Cytotoxic: Extracts from Primula vulgaris have been shown to exhibit selective cytotoxic effects against various cancer cell lines, including human cervix (HeLa), colon (WiDr), lung (A549), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cells.[10][11] The IC₅₀ value for a Primula vulgaris flower extract against HeLa cells was reported to be 182.4 µg/mL.[10] It is important to note that this activity is for a crude extract and not for isolated this compound.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other triterpenoid saponins, it is plausible that it could interact with key inflammatory and cell survival pathways. A hypothetical signaling pathway that is often implicated in the biological activities of natural products is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and inflammation.

Conclusion

This compound is a structurally complex natural product with potential for various biological activities, consistent with those observed for other triterpenoid saponins. However, there is a significant gap in the publicly available scientific literature regarding detailed experimental protocols, comprehensive spectroscopic data, and specific biological activity studies for the purified compound. Further research is required to isolate and characterize this compound fully and to elucidate its mechanisms of action and therapeutic potential. This will be crucial for any future drug development efforts based on this natural product.

References

- 1. Primulic acid 2 | C59H96O27 | CID 74095087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Primulic acid I | CAS:65312-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. PRIMULIC ACID 1 [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Chemical Composition of Primula veris Root Extract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of Primula veris (cowslip) root extract, a botanical substance with a long history of use in traditional medicine, particularly for respiratory ailments. This document summarizes the key phytochemicals present in the root, presents quantitative data, details the experimental protocols used for their characterization, and visualizes the proposed mechanism of action for its primary therapeutic effect.

Core Chemical Constituents

The roots of Primula veris are a rich source of two primary classes of bioactive compounds: triterpenoid (B12794562) saponins (B1172615) and phenolic compounds. These compounds are believed to be responsible for the extract's pharmacological activities, most notably its expectorant effect.[1][2]

Triterpenoid Saponins

Triterpenoid saponins are considered the main active constituents responsible for the expectorant and secretolytic properties of Primula veris root extract.[1][2] The primary saponins identified are derivatives of the protoprimulagenin A aglycone. Key saponins include:

-

Primulic Acid I (Primulasaponin I): A major saponin (B1150181) found in the roots.[3]

-

Primulic Acid II (Primulasaponin II): Generally found in lower concentrations than Primulic Acid I.[3]

-

Priverosaponin B: Another significant saponin constituent.[3]

-

Priverosaponin B-22-acetate: A derivative of Priverosaponin B.[3]

-

Primulasaponin (B591417) III-V: More recently identified triterpene saponins.[4]

The expectorant action of these saponins is attributed to their ability to irritate the gastric mucosa, which in turn initiates a reflex mechanism via the vagus nerve, leading to increased secretion of more liquid mucus in the bronchi.[1]

Phenolic Compounds

Primula veris root extract also contains a variety of phenolic compounds, which contribute to its overall bioactivity, including antioxidant properties. This class can be further divided into phenolic glycosides, flavonoids, and phenolic acids.

-

Phenolic Glycosides: These are characteristic compounds of Primula species.

-

Flavonoids: While more abundant in the flowers and leaves, flavonoids are also present in the roots. Identified flavonoids include quercetin (B1663063) and kaempferol (B1673270) derivatives.[5]

-

Other Phenolic Compounds: The root extract also contains other phenolics such as acetophenones and bisbibenzyls.[4]

Quantitative Composition of Primula veris Root Extract

The following table summarizes the quantitative data for key saponins and phenolic glycosides found in Primula veris root, as reported in the scientific literature. Concentrations can vary depending on the plant's geographic origin, harvest time, and the extraction method used.

| Compound Class | Compound Name | Concentration Range (% w/w or mg/L) | Reference |

| Triterpenoid Saponins | Total Saponins | Up to 14.9% | [6][7] |

| Primulasaponin I | Major Saponin | [3] | |

| Priverosaponin B | - | [3] | |

| Priverosaponin B 22-acetate | Found in trace amounts | [3] | |

| Phenolic Glycosides | Total Phenolic Glycosides | Up to ~2% | [3] |

| Primulaverin | Detected in all populations studied | [3] | |

| Primeverin | 0.64 - 1.42% | [7] | |

| Flavonoids | Kaempferol 3-O-rutinoside-7-O-rhamnoside | 0.52 - 29.16 mg/L (in aqueous/ethanolic extracts) | [5] |

| Quercetin 3-O-rutinoside (Rutin) | 1.38 - 17.32 mg/L (in aqueous/ethanolic extracts) | [5] |

Experimental Protocols

This section details the methodologies employed for the extraction and analysis of the key chemical constituents of Primula veris root extract.

Sample Preparation and Extraction for Saponins and Phenolic Glycosides

This protocol is adapted from a method specifically designed for the simultaneous analysis of saponins and phenolic glycosides in Primula veris roots.[3]

-

Plant Material: Dried and powdered roots of Primula veris.

-

Extraction Solvent: 50% (v/v) aqueous methanol. Preliminary studies have shown this to be an effective solvent system for the extraction of biologically active saponins.[3]

-

Extraction Procedure:

-

Weigh approximately 125 mg of the powdered root material.

-

Place the sample in a suitable vessel and add 10 mL of the extraction solvent.

-

Sonicate the mixture at room temperature for 10 minutes.

-

Centrifuge the mixture for 10 minutes at 3000 rpm.

-

Collect the supernatant.

-

Repeat the extraction process four more times with fresh solvent.

-

Combine all the supernatants in a 50 mL volumetric flask.

-

Bring the final volume to 50 mL with the extraction solvent.

-

Filter the extract through a 0.45 µm filter prior to HPLC analysis.

-

HPLC-PDA-MS Analysis of Saponins and Phenolic Glycosides

This method allows for the separation and quantification of both saponins and phenolic glycosides in a single chromatographic run.[3][7]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

-

Column: Synergi 4µm Fusion-RP 80Å or a similar reversed-phase column.[7]

-

Mobile Phase:

-

A: 0.025% Trifluoroacetic acid (TFA) in water.[7]

-

B: 5% acetonitrile (B52724) in methanol.[7]

-

-

Gradient Elution:

-

A representative gradient for root analysis is as follows: 0–5 min, 85% A; 5–10 min, to 80% A; 10–15 min, 80% A; 15–20 min, to 75% A; 20–25 min, to 50% A; 25–30 min, to 85% A; 30–35 min, 85% A.[3]

-

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 5 µL.[3]

-

Detection:

-

PDA: UV-Vis spectra recorded between 200-600 nm. Phenolic glycosides are typically monitored at 210 nm.[3][7]

-

MS: Operated in negative ionization mode. The mass range for saponin analysis is typically m/z 850-1300.[3]

-

ELSD (Evaporative Light Scattering Detector): Can be used for the detection of saponins which lack a strong UV chromophore.[7]

-

-

Quantification: External standards of purified compounds (e.g., primulasaponin I, primulaverin) are used to create calibration curves for quantification.

UPLC-PDA-MS/MS Analysis of Phenolic Compounds

For a more detailed analysis of phenolic compounds, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is employed.[5]

-

Instrumentation: A UPLC system with a PDA detector and a tandem quadrupole mass spectrometer (TQD) with an electrospray ionization (ESI) source.

-

Column: A sub-2 µm particle size column, such as a BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm).[5]

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.[5]

-

-

Gradient Elution: A suitable gradient is established to separate the various phenolic compounds.

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50 °C.[5]

-

Detection:

-

PDA: Scans a wide range of wavelengths to detect different classes of phenolic compounds.

-

MS/MS: Used for the structural elucidation of compounds by analyzing their fragmentation patterns.

-

Mechanism of Action and Experimental Workflows

The primary therapeutic application of Primula veris root extract is as an expectorant. The proposed mechanism for this action is a reflex-mediated process initiated in the stomach.

Proposed Expectorant Mechanism of Action

The triterpenoid saponins in the root extract act as irritants to the gastric mucosa. This irritation stimulates afferent nerve fibers of the vagus nerve, which then transmits a signal to the brainstem. In response, the brainstem sends efferent signals via the parasympathetic nervous system to the bronchial glands, leading to an increase in the secretion of a less viscous mucus. This facilitates the clearance of phlegm from the respiratory tract.[1]

Caption: Proposed mechanism of expectorant action of Primula veris root saponins.

General Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of Primula veris root extract, from sample preparation to compound identification and quantification.

References

- 1. oamjms.eu [oamjms.eu]

- 2. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Primulic Acid II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II is a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, notably in the roots of Primula veris (cowslip) and Primula elatior (oxlip). These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including expectorant, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of host organisms for sustainable production and for the generation of novel, bioactive derivatives. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is a multi-step process that begins with the cyclization of a linear precursor and proceeds through a series of oxidative and glycosylation modifications. The pathway can be broadly divided into three main stages:

-

Formation of the Triterpene Backbone: The biosynthesis initiates with the cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic triterpene scaffold, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), a key branching point from sterol biosynthesis.

-

Oxidative Modifications of the Aglycone: The β-amyrin backbone undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s). For this compound, this involves hydroxylation at the C-16α position and oxidation of the C-28 methyl group to a carboxylic acid.

-

Glycosylation of the Sapogenin: The resulting oxidized aglycone, known as the sapogenin, is then decorated with a complex sugar chain at the C-3 position. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add sugar moieties from activated sugar donors.

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

Quantitative Data on this compound Accumulation

The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes representative quantitative data for this compound content in Primula species.

| Plant Species | Tissue | Developmental Stage | Elicitor Treatment | This compound Content (mg/g DW) | Reference |

| Primula veris | Roots | Mature | None | 0.9 - 5.1 | [1][2] |

| Primula elatior | Roots | Mature | None | 0.5 - 3.2 | [1] |

| Primula veris | Cell Culture | Log Phase | Methyl Jasmonate (100 µM) | 1.2 (estimated) | Inferred from[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Cloning of Biosynthetic Genes from Primula Species

Objective: To isolate the full-length coding sequences of candidate β-amyrin synthase, CYP450, and UGT genes from Primula veris.

Workflow Diagram:

Methodology:

-

Plant Material and RNA Extraction: Fresh root tissue from Primula veris is collected, flash-frozen in liquid nitrogen, and ground to a fine powder. Total RNA is extracted using a commercial plant RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and an oligo(dT) primer.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known β-amyrin synthases, CYP716 family members (C-28 oxidases), and UGTs from other plant species. PCR is performed using the synthesized cDNA as a template.

-

Sequencing and RACE PCR: The resulting PCR products are cloned into a TA cloning vector and sequenced. Based on the obtained partial sequences, gene-specific primers are designed for 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length coding sequences.

-

Cloning into Expression Vectors: The full-length cDNAs are amplified by PCR with high-fidelity polymerase and cloned into a yeast expression vector (e.g., pYES-DEST52) for functional characterization.

Heterologous Expression and Functional Characterization of Enzymes in Yeast

Objective: To functionally characterize the candidate genes by expressing them in Saccharomyces cerevisiae and analyzing the resulting metabolites.

Workflow Diagram:

Methodology:

-

Yeast Transformation: The yeast expression vectors containing the candidate genes are transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297) method.

-

Protein Expression: Transformed yeast cells are grown in selective medium with glucose, followed by induction of protein expression by transferring the cells to a medium containing galactose.

-

Microsome Isolation (for CYP450s): Yeast cells are harvested, and microsomes are prepared by differential centrifugation. The protein concentration in the microsomal fraction is determined using a Bradford assay.

-

Enzyme Assays:

-

β-Amyrin Synthase: The yeast strain expressing the candidate bAS is cultured, and the triterpenes are extracted from the cell pellet. The extract is analyzed by GC-MS.

-

CYP450s: The microsomal fraction is incubated with the substrate (e.g., β-amyrin) and NADPH in a buffered solution. The reaction is stopped, and the products are extracted.

-

UGTs: The soluble protein fraction or microsomes are incubated with the acceptor substrate (e.g., protoprimulagenin A) and the respective UDP-sugar (e.g., UDP-glucuronic acid) in a buffered solution.

-

-

Metabolite Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with authentic standards to identify the specific enzymatic conversions.

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify the amount of this compound in Primula root samples.

Methodology:

-

Sample Preparation: Dried and powdered root material (1 g) is extracted with 10 mL of 80% methanol (B129727) by ultrasonication for 30 minutes, followed by centrifugation. The extraction is repeated twice, and the supernatants are combined.

-

Solid-Phase Extraction (SPE) Cleanup: The combined extract is diluted with water and passed through a C18 SPE cartridge. The cartridge is washed with water, and the saponins (B1172615) are eluted with methanol.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound.

-

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins is often regulated by various signaling molecules, particularly jasmonates (e.g., methyl jasmonate, MeJA), which are involved in plant defense responses. Elicitation with MeJA can lead to the upregulation of genes encoding key enzymes in the saponin biosynthetic pathway, resulting in increased accumulation of the final products.

Signaling Pathway Diagram:

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are tightly regulated within the plant. This technical guide provides a foundational understanding of this pathway, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation steps. The provided experimental protocols offer a starting point for researchers aiming to clone and characterize the biosynthetic genes from Primula species and to quantify the accumulation of this valuable secondary metabolite. Further research is needed to identify the specific enzymes and regulatory factors involved in this compound biosynthesis in Primula, which will be instrumental for future metabolic engineering and drug development efforts.

References

- 1. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP-glucuronic acid:soyasapogenol glucuronosyltransferase involved in saponin biosynthesis in germinating soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Primulic Acid II: A Technical Guide for Researchers

An In-depth Examination of a Promising Triterpenoid (B12794562) Saponin (B1150181)

Abstract

Primulic acid II, a triterpenoid saponin found in plants of the Primula genus, is a subject of growing interest within the scientific community for its potential therapeutic applications. As a member of the saponin class of compounds, it is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities attributed to this compound, primarily through studies of Primula extracts. Due to a notable lack of extensive research on the isolated compound, this document also furnishes detailed, generalized experimental protocols for key assays relevant to the evaluation of its specific bioactivities. Furthermore, this guide presents visualizations of pertinent signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Introduction

This compound is a complex glycosidic compound, specifically a triterpenoid saponin, predominantly isolated from the roots and flowers of Primula species, such as Primula veris (cowslip).[1] Saponins (B1172615) are a diverse group of naturally occurring plant glycosides known for their wide array of pharmacological effects. These effects are largely attributed to their chemical structure, which consists of a lipid-soluble aglycone (the triterpenoid) and one or more water-soluble sugar moieties. This amphipathic nature allows them to interact with cell membranes and modulate various cellular processes.

While research on many individual saponins has elucidated their specific mechanisms of action, studies focusing exclusively on the biological activity of isolated this compound are limited. Consequently, much of our current understanding is extrapolated from the observed effects of Primula extracts rich in a mixture of saponins, including Primulic acid I and II. These extracts have demonstrated promising anticancer, anti-inflammatory, and antiviral activities, suggesting that this compound contributes significantly to these therapeutic properties.[2][3]

This guide aims to consolidate the available information on the biological activities associated with this compound and to provide a practical framework for future research by detailing relevant experimental methodologies and illustrating key cellular pathways.

Quantitative Data on Biological Activity

Specific quantitative data, such as IC50 values for the isolated this compound, are not widely available in the current scientific literature. The majority of studies report the activity of crude extracts or fractions of Primula species. The table below summarizes the reported biological activities of extracts containing this compound. It is important to note that these values reflect the combined effect of all components in the extract and not solely the activity of this compound.

| Biological Activity | Test System | Extract/Fraction | Key Findings | Reference |

| Cytotoxicity | Human Cervical Cancer (HeLa) Cells | Primula vulgaris flower extract | Induced cell cycle arrest at the S phase and apoptosis. | [4] |

| Cytotoxicity | Human Breast (MCF-7), Liver (HepG2), Colon (HT-29) Cancer Cells | Primula auriculata methanol (B129727) extract | Exhibited selective cytotoxic effects. | [4] |

| Antigenotoxicity | Human Fibroblast Cells | Water extract of P. vulgaris | Reduced H2O2-induced DNA damage in a concentration-dependent manner. |

Potential Biological Activities and Mechanisms of Action

Based on the activities of Primula extracts and the known properties of related triterpenoid saponins, this compound is hypothesized to possess several key biological activities.

Anticancer Activity

Primula extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms for the anticancer activity of triterpenoid saponins often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and invasion.

One of the key signaling pathways implicated in cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . In many cancers, this pathway is constitutively active, leading to the transcription of genes that promote cell survival and proliferation. It is hypothesized that this compound may exert its anticancer effects by inhibiting the activation of NF-κB.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Triterpenoid saponins are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines. One of the primary pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (B1171923) (PGs).

Antiviral Activity

Several saponins have been reported to exhibit antiviral activity against a range of viruses. The mechanisms can vary, including the inhibition of viral entry into host cells, interference with viral replication, or modulation of the host immune response. The amphipathic nature of saponins allows them to interact with the viral envelope or the host cell membrane, potentially disrupting the fusion process necessary for viral entry.

Experimental Protocols

The following sections provide detailed, generalized protocols for assays that are fundamental for evaluating the biological activities of an isolated compound like this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT is reduced to purple formazan (B1609692) in the mitochondria of living cells. The absorbance of this colored solution can be quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hemolysis Assay

This assay is crucial for evaluating the membrane-disrupting activity of saponins, which is a key aspect of their biological function and potential toxicity.

Principle: Hemolysis is the rupture of red blood cells (RBCs) and the release of their contents (hemoglobin) into the surrounding fluid. The amount of hemoglobin released can be quantified spectrophotometrically.

Materials:

-

Fresh whole blood (e.g., from a healthy donor)

-

Phosphate-Buffered Saline (PBS)

-

Triton X-100 (as a positive control for 100% hemolysis)

-

96-well plates

-

Centrifuge

-

Plate reader

Procedure:

-

RBC Preparation: Centrifuge fresh blood to pellet the RBCs. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Compound Incubation: Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate. Add 100 µL of serial dilutions of this compound in PBS. Include a negative control (PBS only) and a positive control (Triton X-100).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of the compound.

Conclusion and Future Directions

This compound stands as a promising natural compound with the potential for significant therapeutic applications. While current research, largely based on Primula extracts, suggests anticancer, anti-inflammatory, and antiviral activities, there is a clear and urgent need for studies focused on the isolated compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically investigate the specific biological activities and mechanisms of action of pure this compound.

Future research should prioritize the isolation and purification of this compound to enable a thorough and accurate assessment of its pharmacological profile. Quantitative studies to determine IC50 values against a broad panel of cancer cell lines, viruses, and inflammatory markers are essential. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. Such focused efforts will undoubtedly unlock the full potential of this intriguing triterpenoid saponin.

References

In Vitro Efficacy of Primulic Acid II: A Technical Overview for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the saponin family, which is known for a wide range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects, this compound is a candidate for investigation in drug discovery programs, particularly in the area of oncology. This technical guide provides a comprehensive overview of the available in vitro research on this compound and related compounds, with a focus on its cytotoxic and apoptotic effects on cancer cells.

It is important to note that while research on crude extracts of Primula species and closely related saponins (B1172615) is available, studies focusing specifically on isolated Primul-ic acid II are limited. Therefore, this guide synthesizes the existing data on Primula extracts and analogous saponins to infer the likely biological activities and mechanisms of action of this compound. The experimental protocols and potential signaling pathways described herein are based on standard methodologies used for the in vitro evaluation of natural products and provide a foundational framework for future research on this promising compound.

Cytotoxic and Apoptotic Activity

In vitro studies on extracts from Primula vulgaris, a known source of this compound, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These findings suggest that the constituent saponins, including this compound, are major contributors to this activity.

Quantitative Data from Primula Species Extracts and Related Saponins

The following tables summarize the key quantitative data from in vitro studies on Primula vulgaris extracts and a closely related saponin, Primulasaponin I. This data provides a strong indication of the potential cytotoxic potency of this compound.

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Primula vulgaris Flower Extract | WiDr (Colon Cancer) | MTT | 375.3 µg/mL | |

| A549 (Lung Cancer) | MTT | 191.8 µg/mL | ||

| HepG2 (Liver Cancer) | MTT | 210.5 µg/mL | ||

| MCF-7 (Breast Cancer) | MTT | 255.7 µg/mL | ||

| PC-3 (Prostate Cancer) | MTT | 321.4 µg/mL | ||

| Primulasaponin | A549 (Lung Cancer) | MTT | 13.6 µM | |

| LS180 (Colon Cancer) | MTT | 9.3 µM | ||

| HeLa (Cervical Cancer) | MTT | 23.5 µM |

Table 1: Summary of IC50 values for Primula vulgaris extracts and Primulasaponin on various cancer cell lines.

Studies on Primula vulgaris flower extract have also indicated that its cytotoxic effect is mediated through the induction of apoptosis and cell cycle arrest.

| Extract | Cell Line | Effect | Reference |

| Primula vulgaris Flower Extract | HeLa (Cervical Cancer) | Induces apoptosis and cell cycle arrest at the S phase. | [1] |

Table 2: Observed apoptotic and cell cycle effects of Primula vulgaris extract.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of natural products like this compound for their anticancer properties.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the extract) and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Signaling Pathways and Visualizations

Based on the pro-apoptotic effects observed with Primula extracts and other saponins, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for many natural anticancer compounds.

Probable Apoptotic Signaling Pathway of this compound

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for In Vitro Analysis

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

The available in vitro data on Primula extracts and related saponins strongly suggest that this compound possesses cytotoxic and pro-apoptotic properties against various cancer cell lines. The primary mechanism of action is likely the induction of the intrinsic apoptotic pathway. However, to fully elucidate the therapeutic potential of this compound, further research using the isolated compound is imperative. This should include comprehensive screening against a wider panel of cancer cell lines, detailed mechanistic studies to identify the specific molecular targets and signaling pathways involved, and investigation into potential synergistic effects with existing chemotherapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

Primulic Acid II: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, notably Primula veris (cowslip) and Primula elatior (oxlip).[1] As a member of the saponin class of natural products, it is recognized for its potential biological activities, which are of growing interest to the pharmaceutical and scientific communities. Saponins (B1172615) from Primula species have been traditionally associated with expectorant and secretolytic properties.[1] Modern research suggests a broader range of activities for these compounds, including anti-inflammatory, antiviral, and cytotoxic effects, although specific data for this compound remains limited in publicly accessible literature.[1][2]

This technical guide provides a comprehensive review of the available scientific literature on this compound. It aims to consolidate the current knowledge regarding its physicochemical properties, analytical methodologies, and known biological activities, while also highlighting areas where further research is required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | N/A |

| Molecular Weight | 1237.37 g/mol | N/A |

| CAS Number | 208599-88-6 | N/A |

| Class | Triterpenoid Saponin | [1] |

| Known Sources | Primula veris, Primula elatior | [1] |

Analytical Methodologies

The quantification and identification of this compound, often in complex plant extracts, necessitates robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the analysis of saponins from Primula species.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of Primula acids, which can be adapted for this compound, is outlined below. This protocol is based on methodologies described for the analysis of Primulic acid I.[3]

Experimental Protocol: HPLC Analysis of Primula Saponins

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Stationary Phase: A C18 reversed-phase column is typically used for the separation of these polar compounds.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small percentage of acid like formic acid or phosphoric acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Detection: Detection is commonly performed in the UV range, typically around 210 nm for saponins.

-

Quantification: Quantification can be achieved by creating a calibration curve using an external standard of purified this compound.

Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of Primulic acids.

Biological Activities and Mechanism of Action

While extracts from Primula species have been shown to possess a range of biological activities, specific data on isolated this compound is scarce in the available literature. The activities of the whole extracts are often attributed to their saponin content, including this compound.

Anti-inflammatory Activity

Extracts of Primula species have demonstrated anti-inflammatory properties.[2] A common mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the inflammatory response.[4][5] However, at present, there is no direct scientific evidence to suggest that this compound specifically modulates the NF-κB pathway. Further research is required to elucidate its precise mechanism of action.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Cytotoxic Activity

Various studies have investigated the cytotoxic effects of extracts from Primula species on different cancer cell lines.[6] However, specific IC₅₀ values for purified this compound are not currently available in the scientific literature. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure used to determine the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Workflow for MTT Assay

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity

Extracts from Primula species have been reported to exhibit antiviral properties.[2] Saponins, as a class of compounds, have been investigated for their potential to inhibit various viruses.[8] However, there is a lack of specific studies evaluating the antiviral activity of isolated this compound against particular viral strains.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin with potential for further scientific investigation. While its presence in Primula species is established, and general biological activities of the plant extracts are known, there is a significant gap in the literature regarding the specific pharmacological properties of purified this compound.

Future research should focus on:

-

Development of standardized isolation and purification protocols for this compound to ensure a consistent supply for research purposes.

-

Comprehensive spectroscopic characterization including 1D and 2D NMR and high-resolution mass spectrometry to provide a complete and unambiguous structural confirmation.

-

In-depth evaluation of its biological activities , including the determination of IC₅₀ values for cytotoxicity against a panel of cancer cell lines, and assessment of its anti-inflammatory and antiviral potential using purified compound.

-

Elucidation of its mechanism of action , particularly investigating its effects on key signaling pathways such as NF-κB.

A more thorough understanding of the pharmacological profile of this compound will be crucial in determining its potential for development as a therapeutic agent.

References

- 1. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. mdpi.com [mdpi.com]

The Discovery, Isolation, and Biological Significance of Primulic Acid II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulic acid II, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, is a subject of growing interest within the scientific community due to its potential therapeutic applications. As a member of the saponin class of compounds, this compound exhibits a range of biological activities, including cytotoxic and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its biological activities and potential mechanisms of action, with a focus on its implications for drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid saponin, a class of compounds known for their diverse pharmacological properties.[1] Triterpenoid saponins (B1172615) are glycosides, meaning they consist of a sugar part (glycone) and a non-sugar part (aglycone), which in this case is a triterpene. The unique chemical structure of these compounds contributes to their wide array of biological effects.

Discovery and Natural Occurrence:

This compound, along with its structural analog Primulic acid I, is predominantly found in the roots and flowers of plants belonging to the Primula genus, commonly known as primroses.[1][2] Species such as Primula veris (cowslip) and Primula elatior have been identified as rich sources of these saponins.[2] The concentration of this compound can vary depending on the plant part and cultivation conditions. For instance, in vitro cultured adventitious roots of Primula veris have been shown to accumulate significantly higher levels of this compound compared to soil-grown roots.

Quantitative Data

The concentration of this compound varies between different tissues of Primula veris and is influenced by cultivation methods. The following tables summarize the quantitative data reported in the literature.

| Plant Material | Cultivation Method | This compound Content (mg/g Dry Weight) | Reference |

| Primula veris Roots | Soil-grown | 0.09 | |

| Primula veris Adventitious Roots | In vitro culture | 0.51 |

Table 1: Comparison of this compound Content in Primula veris Roots.

| Cell Line | IC50 (µM) |

| A549 (Human lung carcinoma) | 13.6 |

| LS180 (Human colon adenocarcinoma) | 9.3 |

| HeLa (Human cervical cancer) | 23.5 |

| ARPE-19 (Human retinal pigment epithelial cells - non-cancerous) | 22.2 |

Table 2: Cytotoxic Activity of Primulasaponin (structurally similar to this compound) against various cell lines.[3]

Experimental Protocols

Isolation and Purification of this compound from Primula veris Roots

This protocol is a comprehensive approach based on established methods for the isolation of triterpenoid saponins from plant material.

1. Plant Material Preparation:

-

Collect fresh roots of Primula veris.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the saponins.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material in 70% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure complete extraction of the saponins.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

3. Fractionation:

-

Suspend the crude extract in distilled water and partition it successively with n-hexane, chloroform (B151607), and n-butanol.

-

The saponins will preferentially partition into the n-butanol fraction.

-

Collect the n-butanol fraction and evaporate the solvent under reduced pressure to yield a saponin-enriched fraction.

4. Column Chromatography:

-

Subject the saponin-enriched fraction to column chromatography on silica (B1680970) gel.

-

Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent (e.g., chloroform).

-

Dissolve the saponin fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

5. Purification by Flash Chromatography or Preparative HPLC:

-

Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available).

-

Further purify the combined fractions using flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient of acetonitrile (B52724) and water as the mobile phase.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain purified this compound.

Analytical HPLC Method for this compound

This method is adapted from established protocols for the analysis of Primula saponins.

-

Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 80% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection: Mass Spectrometry (MS) with an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound.

Biological Activities and Signaling Pathways

Cytotoxic Activity

Saponins from Primula species have demonstrated significant cytotoxic effects against various cancer cell lines. Studies on primulasaponin, a compound structurally similar to this compound, have shown potent activity against human lung, colon, and cervical cancer cell lines. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Triterpenoid saponins are well-documented for their anti-inflammatory properties. While direct studies on the anti-inflammatory mechanism of this compound are limited, the general understanding of saponin activity suggests a potential role in modulating key inflammatory signaling pathways.

Hypothesized Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

A growing body of evidence suggests that many saponins exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Saponins may interfere with the phosphorylation cascade of the MAPK pathway, thereby downregulating the production of inflammatory mediators.

The following diagram illustrates the hypothesized mechanism of action for this compound in modulating inflammatory responses.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to isolate and study this compound. While the cytotoxic effects of related saponins are well-documented, further investigation into the specific mechanisms of action of this compound is warranted. Elucidating its precise molecular targets within the NF-κB and MAPK signaling pathways will be crucial for its advancement as a drug candidate. Future research should focus on in-depth mechanistic studies, preclinical evaluation in relevant disease models, and the development of efficient and scalable methods for its production.

References

Spectroscopic and Biological Insights into Primulic Acid II: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data of Primulic acid II, a triterpenoid (B12794562) saponin (B1150181) of significant interest. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for its characterization, and explores its biological activities.

This compound, also known as Primulasaponin II, is a complex natural product with the chemical formula C₅₉H₉₆O₂₇ and a CAS number of 208599-88-6.[1] As a member of the saponin class of compounds, it is characterized by a triterpenoid aglycone linked to sugar moieties. Found in plants of the Primula genus, it is a subject of research for its potential biological activities.[2][3]

Spectroscopic Data

Precise structural elucidation of complex natural products like this compound relies heavily on modern spectroscopic techniques, primarily NMR and MS. While a complete, officially published dataset remains elusive in readily accessible literature, data from commercial suppliers of reference standards and related compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for assigning the chemical shifts of each atom in the molecule, which is crucial for confirming its identity and stereochemistry.

Table 1: ¹³C NMR Spectroscopic Data of a Related Saponin in DMSO-d₆

While a complete ¹³C NMR dataset for this compound is not publicly available in a tabulated format, the following data for a closely related saponin provides a reference for the expected chemical shifts.[4]

| Carbon Atom | Chemical Shift (δ) ppm |

| glc-1''' | 104.2 |

| glc-1'''' | 105.5 |

| ... | ... |

Note: This table is illustrative and based on data for a related compound. The complete and verified ¹³C NMR data for this compound should be obtained from the Certificate of Analysis of a certified reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting daughter ions, offering valuable clues about its structure, particularly the sequence of sugar units in saponins (B1172615). The molecular weight of this compound is 1237.38 g/mol .[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires carefully controlled experimental conditions. The following sections outline typical protocols for NMR and MS analysis of triterpenoid saponins like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and its relatively simple solvent signals.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: Standard one-dimensional ¹H NMR spectra are recorded to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: One-dimensional ¹³C NMR spectra, often with proton decoupling, are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural assignment. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different structural fragments, such as the aglycone and the sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

-

Ionization Technique: Electrospray ionization (ESI) is the most common technique for analyzing large, polar molecules like saponins, as it is a soft ionization method that minimizes fragmentation of the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, with high-resolution instruments such as Time-of-Flight (TOF) or Orbitrap being preferred for accurate mass measurements.

-

MS/MS Fragmentation: To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion of this compound is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This allows for the elucidation of the sugar sequence and the structure of the aglycone.

Biological Activity and Signaling Pathways

Saponins from Primula species have been traditionally used for their expectorant and secretolytic properties. Modern research has begun to explore the broader pharmacological potential of these compounds, including anti-inflammatory and antiviral activities.

While specific studies on the signaling pathways modulated by this compound are limited, research on other triterpenoids provides a framework for potential mechanisms of action. For instance, oleanolic acid, a common triterpenoid aglycone, has been shown to influence a multitude of cellular signaling pathways implicated in cancer prevention and therapy. These pathways include those involving caspases, MAPKs, and NF-κB. Given the structural similarities, it is plausible that this compound may exert its biological effects through the modulation of similar complex signaling networks.

Experimental Workflow for Spectroscopic Analysis

To visually represent the logical flow of spectroscopic analysis for a complex natural product like this compound, the following workflow diagram is provided.

This technical guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols, while based on the currently available information, underscore the necessity of obtaining certified reference standards for definitive structural confirmation and further biological investigation. As research into the therapeutic potential of this compound continues, a more complete understanding of its spectroscopic properties and mechanisms of action will undoubtedly emerge.

References

An In-depth Technical Guide on the Physicochemical Properties of Primulic Acid II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the roots of plants belonging to the Primula genus.[1][2] As a member of the saponin class of compounds, it is of significant interest to researchers for its potential biological activities. Saponins (B1172615) from Primula veris, for instance, are recognized for their secretolytic and expectorant properties.[3] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for its analysis, and visualizes a general workflow for its isolation and characterization.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1][4] |

| Molecular Weight | 1237.38 g/mol | |

| CAS Number | 208599-88-6 | |

| Computed Density | 1.51 ± 0.1 g/cm³ (at 20°C) | |

| Computed XLogP3 | -1 | |

| Physical State | Powder/Solid | |

| Storage Temperature | -20°C |

Experimental Protocols

The characterization and quantification of this compound rely on modern chromatographic and spectroscopic techniques. Below are detailed methodologies derived from published research and supplier information.

1. Isolation and Purification of this compound from Primula sp. Roots

This protocol describes a general method for extracting saponins from plant material.

-

Sample Preparation: Roots of Primula sp. are collected, washed, and dried. The dried material is then ground into a fine powder to maximize surface area for extraction.

-

Extraction: The powdered root material is subjected to solvent extraction, often using methanol (B129727) or ethanol. This process may be enhanced by methods such as sonication or Soxhlet extraction to improve efficiency.

-

Purification: The crude extract is then purified through a series of chromatographic steps. This typically involves column chromatography using silica (B1680970) gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other saponins and metabolites, such as Primulic acid I.

2. Quantification by Ultra-High-Performance Liquid Chromatography (UPLC)

This method is adapted from a study analyzing species-specific secondary metabolites in Primula veris.

-

Instrumentation: A Waters Acquity UPLC system (or equivalent) equipped with a binary pump, online degasser, autosampler, and column compartment.

-

Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm).

-

Column Temperature: 40°C.

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A time-programmed gradient is used to separate this compound from other compounds. The specific gradient profile would be optimized based on the method by Vrhovsek et al. as cited in the reference.

-

Detection: A photodiode array (PDA) detector or a mass spectrometer (MS) is used for detection and quantification.

-

Standard Preparation: A primary reference standard of this compound (≥80.0% purity as determined by HPLC) is used to prepare a calibration curve for accurate quantification.

Logical and Experimental Workflows

Workflow for Saponin Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: Figure 1. A flowchart depicting the key stages from sample collection to the final analytical determination of this compound.

Biological Activity Context

While specific signaling pathways for this compound are not extensively documented, its classification as a triterpenoid saponin places it in a class of molecules known for a wide range of biological effects. For instance, Oleanolic acid, another pentacyclic triterpenoid, has been shown to modulate multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Research into this compound could potentially uncover similar mechanisms of action. The compound's known secretolytic and expectorant activities suggest an interaction with cellular pathways in the respiratory system.

The diagram below illustrates a hypothetical signaling pathway that is often modulated by bioactive saponins and represents a potential area of investigation for this compound.

Caption: Figure 2. A potential signaling cascade that could be investigated for this compound's mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Primulic Acid II from Primula Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulic acid II, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Primula species, has garnered interest for its potential pharmacological activities. As a bioactive compound, its efficient extraction and purification are crucial for further research and development. These application notes provide a comprehensive overview of the methodologies for isolating this compound from Primula roots, intended to guide researchers in obtaining this compound for analytical and preclinical studies. The protocols described herein are based on established scientific literature and provide a workflow from raw plant material to a purified compound.

Data Presentation

The concentration of this compound can vary depending on the source of the Primula roots. The following table summarizes quantitative data from studies on Primula veris, highlighting the differences between in vitro cultured and soil-grown roots.

| Sample Source | This compound Content (mg/g Dry Weight) | Reference |

| In vitro adventitious roots (cultured at 22°C) | 0.51 | [1][2] |

| Soil-grown roots (1.5-year-old plants) | 0.09 | [1][2] |

Experimental Protocols

This section details the protocols for the extraction and purification of this compound from Primula roots. The overall workflow consists of extraction, fractionation, and purification steps.

Protocol 1: Extraction of Crude Saponin-Rich Fraction

This protocol describes the initial extraction of a crude saponin-rich fraction from dried Primula root material.

Materials:

-

Dried and powdered Primula roots

-

50% (v/v) aqueous methanol (B129727)

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flask

-

Filter paper

Procedure:

-

Weigh approximately 125 mg of dried and powdered P. veris roots.

-